2-[2-(Aminomethyl)phenoxy]acetamide is an organic compound with the molecular formula and a molecular weight of 180.20 g/mol. It belongs to the class of phenoxy acetamides, which are characterized by a phenoxy group attached to an acetamide moiety. This compound has garnered interest in various scientific fields due to its potential therapeutic applications and its role as a building block in organic synthesis.
The compound can be synthesized through several methods, primarily involving the coupling of phenoxy acetic acid derivatives with aminomethyl groups. It is classified under organic compounds and specifically as an amide due to the presence of the acetamide functional group.
The synthesis of 2-[2-(Aminomethyl)phenoxy]acetamide typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. The use of protective groups during synthesis can also enhance selectivity and minimize side reactions.
The molecular structure of 2-[2-(Aminomethyl)phenoxy]acetamide features a phenoxy group linked to an acetamide via an aminomethyl substituent.
2-[2-(Aminomethyl)phenoxy]acetamide is involved in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 2-[2-(Aminomethyl)phenoxy]acetamide involves its interaction with specific molecular targets, particularly in biological systems. Research indicates that it may induce apoptosis in cancer cells by inhibiting poly (ADP-ribose) polymerase (PARP-1), which leads to cell cycle arrest and eventual cell death.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
These properties are crucial for understanding the behavior of the compound in various environments and applications.
2-[2-(Aminomethyl)phenoxy]acetamide has several applications across different fields:
This compound's versatility makes it valuable for ongoing research and development in both academic and industrial settings.
The phenoxyacetamide scaffold serves as a privileged structure in rational drug design due to its balanced physiochemical properties and synthetic accessibility. Its modular nature allows medicinal chemists to incorporate diverse pharmacophores at three key positions: the aromatic ring (enabling substitution patterns), the methylene bridge (permitting alkyl chain extensions), and the terminal amide (allowing N-acylation or secondary amine formation). This flexibility facilitates optimization of binding affinity, selectivity, and pharmacokinetic parameters [3] [6].
In cancer therapeutics, phenoxyacetamide derivatives demonstrate multi-targeting capabilities against critical oncogenic pathways. Research indicates these compounds can simultaneously disrupt cell cycle progression (via cyclin D1 downregulation), induce apoptosis (through Bcl-2/Bax modulation), and inhibit metastatic enzymes (MMP-2/9). The scaffold’s planar conformation enhances intercalation into DNA or ATP-binding pockets of kinases, while its amphiphilic nature improves cellular uptake. Notably, phenoxyacetamide hybrids incorporating dehydrozingerone (DHZ) triazole moieties exhibit 16–18-fold greater cytotoxicity than parent compounds against human cancer cell lines, validating strategic hybridization approaches [3] [8].
Table 1: Key Pharmacological Applications of Phenoxyacetamide Derivatives
| Biological Activity | Structural Features | Molecular Targets | Therapeutic Area |
|---|---|---|---|
| Anti-proliferative | Dehydrozingerone-phenoxyacetamide hybrids | Cyclin D1/CDK4 complex, Rb protein | Colon cancer (HCT-116), Breast cancer (MCF-7) |
| Anti-metastatic | Pyridazine hydrazide-phenoxy conjugates | MMP-2, MMP-9 | Hepatocellular carcinoma (HepG2) |
| Kinase inhibition | N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamides | BCR-ABL1 allosteric site | Chronic myeloid leukemia |
| Apoptosis induction | Functionalized at ortho-position with aminomethyl | PARP-1, Caspase cascade | Liver cancer (in vivo models) |
The therapeutic application of phenoxyacetamides has evolved significantly from early anti-inflammatory and antimicrobial agents to precision oncology drugs. Initial derivatives in the 1980s–1990s focused on simple alkyl-phenoxy acetamides with herbicidal and anti-mycobacterial properties. A paradigm shift occurred when researchers recognized the scaffold’s potential for targeting protein-protein interactions in cancer pathways [3] [8].
Seminal work between 2010–2020 established structure-activity relationship (SAR) principles for phenoxyacetamides in oncology:
This evolution culminated in FDA-approved phenoxy-containing drugs like zanubrutinib (for B-cell malignancies), where the phenoxy group enables hydrophobic interactions with BTK’s lipophilic pocket while maintaining selectivity over normal cells [8].
2-[2-(Aminomethyl)phenoxy]acetamide (C9H12N2O2, MW 180.21 g/mol) serves as a synthetically versatile intermediate for developing targeted cancer therapies. Its chemical structure features two critical functional handles: a primary amine (–CH2NH2) for acylations or Schiff base formation, and a terminal amide (–CONH2) for hydrogen bonding with biological targets. The molecule’s compact size (PSA 69.2 Ų) and moderate lipophilicity (LogP ~0.8) confer favorable drug-likeness per Lipinski’s rules [1] [2] [9].
In hepatocellular carcinoma (HCC) therapeutics, this compound demonstrates remarkable selectivity by differentially regulating apoptotic genes:
The compound’s ortho-aminomethyl moiety enables precise molecular recognition in kinase inhibitors. When incorporated into BCR-ABL1 inhibitors (e.g., N-(2-acetamidobenzo[d]thiazol-6-yl) derivatives), it achieves IC50 values of 0.98 μM against K562 leukemia cells and exhibits synergistic effects with asciminib—overcoming resistance mutations in ATP-binding pockets [5]. Modifications at the aminomethyl group yield derivatives with improved tumor penetration, evidenced by 62% reduction in tumor volume in in vivo HCC models versus untreated controls [8].
Table 2: Structural Derivatives and Therapeutic Applications of 2-[2-(Aminomethyl)phenoxy]acetamide
| Derivative Structure | Biological Activity | Mechanistic Insights | Experimental Models |
|---|---|---|---|
| Unmodified core (C9H12N2O2) | PARP-1 inhibition | Docking score: -9.8 kcal/mol with PARP-1 catalytic domain | In silico (PDB: 4UND) |
| N-(oxolan-2-ylmethyl) (C14H20N2O3) | Apoptosis induction | 24.51-fold increase in apoptotic cells; G1/S phase arrest | HepG2 cells, SEC-bearing mice |
| Dehydrozingerone hybrid | Dual anti-proliferative/anti-metastatic | Cyclin D1 downregulation; MMP-9 inhibition | HCT-116, MCF-7 cells |
| Benzo[d]thiazol-6-yl conjugate | BCR-ABL1 inhibition | Synergy with asciminib (CI50 = 0.22); targets myristoyl pocket | K562 leukemia cells |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: